

Unveiling the Structure of Potassium Hexafluorotitanate: A Technical Guide

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Compound of Interest

Compound Name: *Dipotassium titanium hexafluoride*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive crystallographic information for Potassium Hexafluorotitanate (K_2TiF_6), a compound of interest in various scientific and industrial applications. This document outlines the material's crystal structure, experimental protocols for its synthesis and analysis, and key quantitative data for researchers in materials science and related fields.

Crystallographic Data Summary

The crystallographic data for K_2TiF_6 has been compiled from peer-reviewed literature and crystallographic databases. The key parameters are summarized in the table below for easy reference and comparison.

Parameter	Value	Reference
Crystal System	Trigonal	[1]
Space Group	P-3m1 (No. 164)	[1]
Lattice Parameters	a = 5.715(2) Å, c = 4.656(1) Å	[1]
Unit Cell Volume	131.6 Å ³	Calculated
Formula Units (Z)	1	[1]
Calculated Density	3.01 g/cm ³	[1]
Observed Density	3.07 g/cm ³	[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of K₂TiF₆ are crucial for reproducible research. The following sections provide step-by-step protocols based on established methods.

Synthesis of Potassium Hexafluorotitanate

This protocol describes a common laboratory-scale synthesis of K₂TiF₆.

Materials:

- Titanium dioxide (TiO₂) or Metatitanic acid (H₂TiO₃)
- Hydrofluoric acid (HF), 48% aqueous solution
- Potassium hydroxide (KOH) or Potassium chloride (KCl)
- Distilled water
- Ethanol

Procedure:

- **Formation of Hexafluorotitanic Acid (H_2TiF_6):** In a fume hood, carefully dissolve a stoichiometric amount of titanium dioxide (or metatitanic acid) in a 48% hydrofluoric acid solution with constant stirring. The reaction is exothermic and should be performed in a suitable vessel (e.g., a Teflon beaker). The resulting solution contains hexafluorotitanic acid.
- **Precipitation of K_2TiF_6 :** To the hexafluorotitanic acid solution, slowly add a saturated aqueous solution of potassium hydroxide or potassium chloride while stirring continuously. The addition of the potassium salt will cause the precipitation of white, crystalline K_2TiF_6 .
- **Crystallization and Isolation:** Allow the mixture to cool to room temperature and then further cool in an ice bath to maximize crystal yield.
- **Washing:** Decant the supernatant and wash the precipitated crystals several times with cold distilled water to remove any unreacted starting materials and byproducts. A final wash with ethanol can aid in drying.
- **Drying:** Carefully dry the purified K_2TiF_6 crystals in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove any residual water and ethanol.

Characterization by Powder X-ray Diffraction (PXRD)

This protocol outlines the general procedure for obtaining a powder X-ray diffraction pattern for the synthesized K_2TiF_6 .

Instrumentation:

- Powder X-ray Diffractometer with a Cu $\text{K}\alpha$ radiation source ($\lambda = 1.5406 \text{ \AA}$)
- Sample holder (e.g., zero-background silicon holder)
- Mortar and pestle (agate)

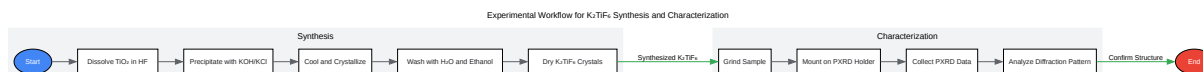
Procedure:

- **Sample Preparation:** Take a small amount of the dried K_2TiF_6 powder and gently grind it in an agate mortar and pestle to ensure a fine, homogeneous powder with random crystal orientation.^{[2][3][4][5]}

- **Sample Mounting:** Carefully pack the finely ground powder into the sample holder, ensuring a flat and level surface.
- **Data Collection:** Place the sample holder into the diffractometer. Set the instrument parameters for data collection, typically scanning a 2θ range from 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
- **Data Analysis:** The resulting diffraction pattern can be used to confirm the phase purity of the synthesized K_2TiF_6 by comparing the peak positions and intensities to a reference pattern from a crystallographic database. The lattice parameters can be refined using appropriate software.

Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures.



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Experimental Workflow Diagram

This guide provides a foundational understanding of the crystallographic properties and experimental handling of K_2TiF_6 for researchers and professionals in relevant scientific fields. The provided data and protocols are intended to support further research and development activities involving this compound.

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